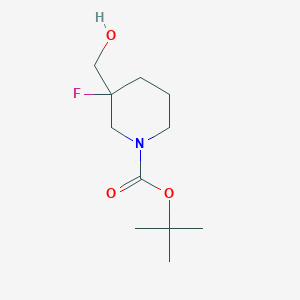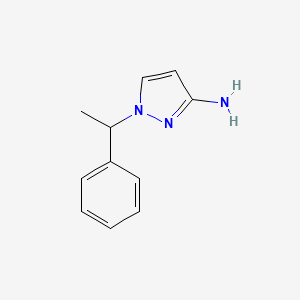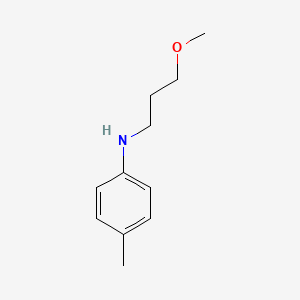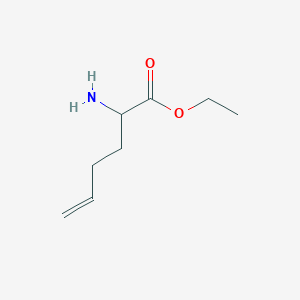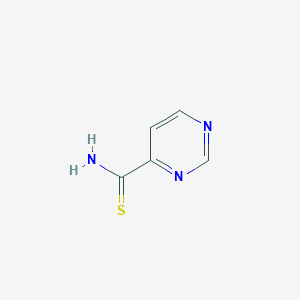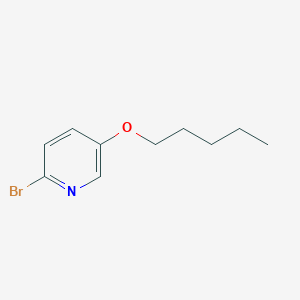
2-Bromo-5-(pentyloxy)pyridine
Vue d'ensemble
Description
“2-Bromo-5-(pentyloxy)pyridine” is a chemical compound with the CAS Number: 1697878-14-0. It has a molecular weight of 244.13 . The IUPAC name for this compound is 2-bromo-5-(pentyloxy)pyridine .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-(pentyloxy)pyridine” is 1S/C10H14BrNO/c1-2-3-4-7-13-9-5-6-10(11)12-8-9/h5-6,8H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Use in Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of the Application: “2-Bromo-5-(pentyloxy)pyridine” is used as a building block in the formation of C−N bond by various cross-coupling reactions . It’s also a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific cross-coupling reaction being performed. Typically, these reactions involve the use of a palladium catalyst and an aryl halide .
- Results or Outcomes: The outcomes of these reactions are new organic compounds with C-N bonds. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction and the conditions under which it was performed .
Use in Suzuki Cross-Coupling Reactions
- Scientific Field: Organic Chemistry
- Summary of the Application: “2-Bromo-5-(pentyloxy)pyridine” is used in Suzuki cross-coupling reactions with several arylboronic acids .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific Suzuki cross-coupling reaction being performed. Typically, these reactions involve the use of a palladium catalyst and an arylboronic acid .
- Results or Outcomes: The outcomes of these reactions are new organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction and the conditions under which it was performed .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field: Medicinal Chemistry
- Summary of the Application: “2-Bromo-5-(pentyloxy)pyridine” is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are being evaluated for their potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
- Methods of Application: The synthesis starts from 2-fluoro-4-methylpyridine. The optimized strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results or Outcomes: The outcomes of this synthesis are potent p38α mitogen-activated protein kinase inhibitors. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction and the conditions under which it was performed .
Synthesis of 2′-Pyridyldifluoroacetate
- Scientific Field: Organic Chemistry
- Summary of the Application: “2-Bromo-5-(pentyloxy)pyridine” is used in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, these reactions involve the use of a copper catalyst and ethyl bromodifluoroacetate .
- Results or Outcomes: The outcomes of these reactions are new organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction and the conditions under which it was performed .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-5-pentoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-4-7-13-9-5-6-10(11)12-8-9/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSSHSZZCVYHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(pentyloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)
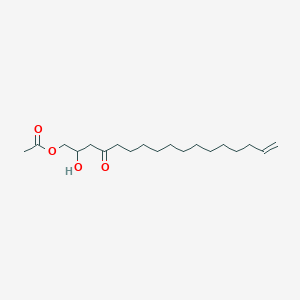
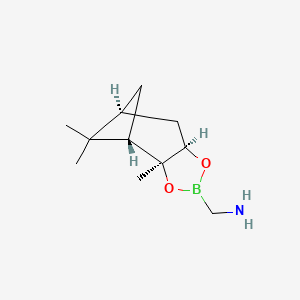
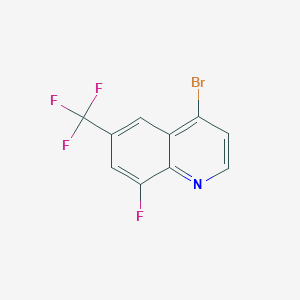
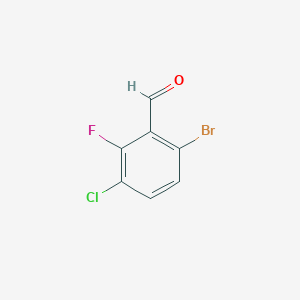
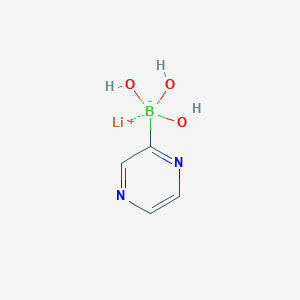
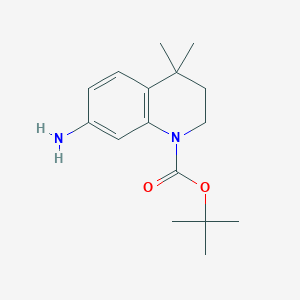
![2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine](/img/structure/B1528935.png)
![Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1528936.png)
